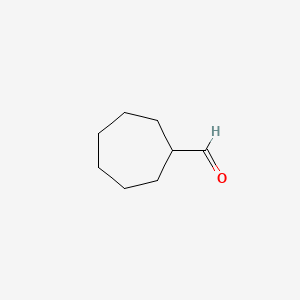

Cycloheptanecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cycloheptanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBFRCHGZFHSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195419 | |

| Record name | Formylcycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-29-6 | |

| Record name | Cycloheptanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylcycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formylcycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formylcycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cycloheptanecarbaldehyde from Cycloheptanemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, critical for the construction of complex molecules in pharmaceutical and materials science. This technical guide provides a comprehensive overview of established and contemporary methods for the synthesis of cycloheptanecarbaldehyde from its corresponding primary alcohol, cycloheptanemethanol. We present a comparative analysis of key oxidative methodologies, including chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems, hypervalent iodine compounds, and catalytic aerobic oxidation. Detailed experimental protocols for the most pertinent methods are provided, alongside a quantitative summary of their performance. This document aims to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific research and development needs.

Introduction

This compound is a valuable synthetic intermediate possessing a seven-membered carbocyclic ring, a structural motif present in various natural products and pharmacologically active compounds. Its synthesis via the oxidation of the readily available cycloheptanemethanol is a fundamental yet crucial step that demands high selectivity to prevent over-oxidation to the corresponding carboxylic acid. The choice of oxidant and reaction conditions is paramount to achieving high yields and purity of the desired aldehyde. This guide explores the practical application of several key oxidation methods for this specific transformation.

Comparative Analysis of Oxidation Methodologies

The selection of an appropriate oxidation method depends on several factors, including substrate tolerance to reaction conditions (e.g., pH, temperature), desired yield, scalability, and considerations regarding reagent toxicity and waste disposal. Below is a summary of common methods applicable to the oxidation of cycloheptanemethanol.

| Oxidation Method | Oxidizing Agent/System | Typical Solvent | Reaction Temperature | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 1-2 hours | >85 | Advantages: Reliable, high-yielding, and selective for aldehydes.[1] Disadvantages: Chromium-based reagents are toxic and generate hazardous waste.[2][3] |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (CH₂Cl₂) | -78°C to Room Temp. | 1-2 hours | >90 | Advantages: Very mild conditions suitable for sensitive substrates, high yields, and avoids toxic metals.[1] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[4] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 1-2 hours | ~90 | Advantages: Mild, neutral conditions, high selectivity, and avoids toxic metals.[2][5] Disadvantages: DMP is shock-sensitive and can be expensive for large-scale synthesis. |

| TEMPO-Catalyzed Oxidation | TEMPO / NaOCl or Oxone | Dichloromethane/Water | 0°C to Room Temp. | 1-3 hours | High | Advantages: Catalytic use of TEMPO, environmentally benign primary oxidant (bleach or Oxone), mild conditions.[6] Disadvantages: Can be sensitive to substrate structure and requires careful pH control. |

Experimental Protocols

The following protocols are adapted from established procedures for the oxidation of primary alcohols and cycloalkanols. Researchers should conduct small-scale trials to optimize conditions for cycloheptanemethanol.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method is a reliable and straightforward procedure for the selective oxidation of primary alcohols to aldehydes.[1][3]

Materials:

-

Cycloheptanemethanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl Ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 volumes relative to the alcohol).

-

To this stirred suspension, add a solution of cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (2 volumes) in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pass the resulting mixture through a short plug of silica gel to filter off the chromium byproducts. Wash the silica pad with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation is a very mild and highly efficient method that avoids the use of heavy metals.[1][4]

Materials:

-

Oxalyl Chloride

-

Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Cycloheptanemethanol

-

Triethylamine (Et₃N)

-

Standard laboratory glassware, magnetic stirrer, and a low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (5 volumes) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the solution to -78°C.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane (2 volumes) dropwise, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.

-

Add a solution of cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (2 volumes) dropwise, ensuring the temperature remains below -60°C. Stir for an additional 30 minutes.

-

Slowly add anhydrous triethylamine (5 equivalents) to the reaction mixture. The temperature may rise but should be kept below -50°C.

-

After stirring for 15 minutes at -78°C, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

-

Purify the product by distillation or flash chromatography as needed.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine reagent and is known for its mild and neutral reaction conditions.[2][5]

Materials:

-

Cycloheptanemethanol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography if necessary.

Visualized Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Generalized chemical pathway for the oxidation of a primary alcohol to an aldehyde.

Conclusion

The synthesis of this compound from cycloheptanemethanol can be achieved through a variety of reliable oxidation methods. The choice between PCC, Swern, and Dess-Martin oxidations will be guided by the specific requirements of the synthesis, including scale, sensitivity of the substrate to acidic or basic conditions, and tolerance for metal-based reagents. For greener and milder conditions, TEMPO-catalyzed oxidations present a compelling alternative. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to make informed decisions and successfully execute this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone [organic-chemistry.org]

An In-depth Technical Guide to the Formation of Cycloheptanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarbaldehyde, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents, is primarily synthesized through two principal mechanistic pathways: the hydroformylation of cycloheptene (B1346976) and the oxidation of cycloheptylmethanol (B1346704). This technical guide provides a comprehensive overview of the core mechanisms governing these transformations. It includes detailed experimental protocols for key reactions, quantitative data to facilitate comparison of synthetic routes, and visualizations of the underlying catalytic cycles and experimental workflows. A third, less common approach, the direct formylation of cycloheptane (B1346806), is also briefly discussed to provide a complete survey of potential synthetic strategies.

Hydroformylation of Cycloheptene

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] In the context of this compound synthesis, this involves the reaction of cycloheptene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst.[1] The most commonly employed catalysts are based on rhodium and cobalt complexes.

Mechanism of Hydroformylation: The Heck-Breslow Cycle

The generally accepted mechanism for transition metal-catalyzed hydroformylation is the Heck-Breslow cycle. This catalytic loop involves a series of organometallic elementary steps, including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. The cycle can be catalyzed by various transition metals, with rhodium and cobalt being the most industrially relevant.

Rhodium-Catalyzed Hydroformylation: Rhodium catalysts, often modified with phosphine (B1218219) ligands, exhibit high activity under milder conditions of temperature and pressure compared to their cobalt counterparts. The active catalytic species is typically a rhodium hydride complex.

Cobalt-Catalyzed Hydroformylation: Cobalt catalysts, usually in the form of cobalt carbonyls, require higher temperatures and pressures. The active species is cobalt tetracarbonyl hydride, HCo(CO)₄.

The fundamental steps of the Heck-Breslow cycle are illustrated below:

Quantitative Data for Hydroformylation

While specific data for the hydroformylation of cycloheptene is not abundantly available in the literature, data from analogous cyclic olefins such as cyclohexene (B86901) provides valuable insights into expected yields and conditions.

| Substrate | Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Aldehyde Selectivity (%) | Reference |

| Cyclohexene | CoCl₂ / Ferromanganese | 145 | 8.0 (CO/H₂ = 1:1) | THF | 89 | 96 | [2] |

| Cyclohexene | Ru₃(CO)₁₂ / LiCl | 150 | 8.0 (CO₂/H₂) | NMP | >95 | (Aldehyde + Alcohol) | [3] |

Experimental Protocol: General Procedure for Hydroformylation

Materials:

-

Cycloheptene

-

Transition metal catalyst precursor (e.g., Rh(acac)(CO)₂, Co₂(CO)₈)

-

Ligand (if applicable, e.g., triphenylphosphine)

-

Solvent (e.g., toluene, THF)

-

Syngas (CO/H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls

Procedure:

-

The autoclave is charged with the catalyst precursor, ligand (if used), and solvent under an inert atmosphere.

-

The reactor is sealed and purged several times with nitrogen, followed by syngas.

-

The cycloheptene substrate is injected into the reactor.

-

The reactor is pressurized with syngas to the desired pressure and heated to the target temperature with vigorous stirring.

-

The reaction is allowed to proceed for a specified time, with pressure maintained by feeding syngas as it is consumed.

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized in a well-ventilated fume hood.

-

The reaction mixture is collected, and the product is isolated and purified, typically by distillation or chromatography.

Oxidation of Cycloheptylmethanol

A more direct and often laboratory-scale convenient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, cycloheptylmethanol. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Several mild oxidizing agents are suitable for this transformation.

Mechanisms of Mild Oxidation of Primary Alcohols

Commonly used mild oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin periodinane (DMP).

-

PCC Oxidation: The alcohol attacks the chromium(VI) center of PCC, forming a chromate (B82759) ester. A subsequent E2-like elimination, often facilitated by pyridine, results in the formation of the aldehyde and a reduced chromium(IV) species.[4]

-

Swern Oxidation: Dimethyl sulfoxide (B87167) (DMSO) is activated by an electrophile such as oxalyl chloride to form a highly reactive intermediate. The alcohol adds to this intermediate, and subsequent deprotonation by a hindered base (e.g., triethylamine) leads to an ylide, which fragments to yield the aldehyde, dimethyl sulfide, and carbon dioxide.[5][6]

-

Dess-Martin Periodinane (DMP) Oxidation: The alcohol displaces an acetate (B1210297) ligand on the hypervalent iodine atom of DMP. The newly formed intermediate undergoes an intramolecular elimination, where another acetate ligand acts as a base to remove the α-proton, leading to the formation of the aldehyde.[7][8]

Quantitative Data for Mild Oxidation of Primary Alcohols

The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using various mild oxidizing agents. While not specific to cycloheptylmethanol, these represent expected outcomes for this class of transformation.

| Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | Room Temperature | 80-95 | [9] |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane | -78 °C to Room Temp | 85-98 | [10] |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 90-98 | [8] |

Experimental Protocols for Oxidation

Materials:

-

Cycloheptylmethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure: [9]

-

A suspension of PCC in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere with magnetic stirring.

-

A solution of cycloheptylmethanol in anhydrous DCM is added to the suspension in one portion.

-

The mixture is stirred at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or flash chromatography to yield this compound.

Materials:

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

Cycloheptylmethanol

-

Triethylamine (Et₃N)

Procedure: [10]

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) in a flask under a nitrogen atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 5 minutes.

-

A solution of cycloheptylmethanol in anhydrous DCM is added dropwise over 5 minutes, and the mixture is stirred for 30 minutes at -78 °C.

-

Triethylamine is added dropwise, and the mixture is stirred for an additional 10 minutes at -78 °C before being allowed to warm to room temperature.

-

Water is added to quench the reaction, and the layers are separated.

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Direct Formylation of Cycloheptane

The direct introduction of a formyl group onto an unactivated cycloalkane like cycloheptane is a challenging transformation. Standard formylation reactions such as the Gattermann-Koch and Vilsmeier-Haack reactions are electrophilic aromatic substitution reactions that require electron-rich aromatic substrates and are generally not applicable to alkanes. These reactions proceed via the formation of a highly reactive electrophilic formylating agent which readily reacts with aromatic systems but not with the inert C-H bonds of cycloalkanes. Consequently, the direct formylation of cycloheptane to this compound is not considered a viable or practical synthetic route under standard laboratory conditions.

Conclusion

The formation of this compound is most effectively achieved through two primary mechanistic routes: the hydroformylation of cycloheptene and the oxidation of cycloheptylmethanol. Hydroformylation offers an atom-economical industrial-scale approach, with the Heck-Breslow cycle detailing the intricate steps of this transition metal-catalyzed process. For laboratory-scale synthesis, the oxidation of cycloheptylmethanol using mild reagents such as PCC, Swern, or Dess-Martin periodinane provides a high-yielding and selective alternative. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available starting materials, and the specific requirements for purity and yield. The direct formylation of cycloheptane remains a theoretical consideration with significant synthetic hurdles.

References

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Cycloheptanecarbaldehyde: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanecarbaldehyde, a seven-membered carbocyclic aldehyde, represents a versatile yet underexplored building block in organic synthesis. Its unique conformational flexibility and inherent reactivity make it a compound of interest for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and an exploration of its potential applications.

Physical and Chemical Properties

This compound is a solid at room temperature. It is classified as a combustible solid and is known to be an irritant.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4277-29-6 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| InChI | 1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2 |

| InChI Key | UGBFRCHGZFHSBC-UHFFFAOYSA-N |

| SMILES | O=CC1CCCCCC1 |

Table 2: Physical Properties

| Property | Value |

| Physical Form | Solid |

| Boiling Point | 187 °C at 757 Torr |

| Density | 0.97 g/mL |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the oxidation of the corresponding primary alcohol, cycloheptylmethanol (B1346704), or the hydroformylation of cycloheptene.

Experimental Protocol: Oxidation of Cycloheptylmethanol

A common and effective method for the synthesis of this compound is the oxidation of cycloheptylmethanol using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

Materials:

-

Cycloheptylmethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cycloheptylmethanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The amount of PCC should be approximately 1.5 equivalents relative to the alcohol.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Chemical Reactivity and Key Reactions

As an aldehyde, this compound undergoes a variety of characteristic reactions, including oxidation, reduction, and nucleophilic additions. These reactions provide pathways to a diverse range of functionalized cycloheptane (B1346806) derivatives.

Oxidation to Cycloheptanecarboxylic Acid

This compound can be readily oxidized to the corresponding carboxylic acid, cycloheptanecarboxylic acid, using common oxidizing agents.

Experimental Protocol: Oxidation with Potassium Permanganate (B83412)

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate in water, slightly basified with sodium hydroxide.

-

Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

-

Continue the addition until a faint pink color persists, indicating a slight excess of the oxidizing agent.

-

Stir the reaction mixture at room temperature for a few hours to ensure complete oxidation.

-

Quench the reaction by adding a small amount of sodium bisulfite to destroy the excess permanganate, resulting in the formation of a brown manganese dioxide precipitate.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the cycloheptanecarboxylic acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization.

Reduction to Cycloheptylmethanol

The aldehyde functional group of this compound can be reduced to a primary alcohol, cycloheptylmethanol, using hydride reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents).

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude cycloheptylmethanol, which can be purified by distillation or column chromatography.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard reagents add to this compound to form secondary alcohols.

Experimental Protocol: Reaction with Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide solution in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound in anhydrous diethyl ether or THF.

-

Cool the flask in an ice bath.

-

Add the methylmagnesium bromide solution dropwise from the dropping funnel with efficient stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent to yield the crude 1-(cycloheptyl)ethanol, which can be purified by distillation or column chromatography.

The Wittig reaction provides a powerful method for the conversion of this compound into an alkene.

Experimental Protocol: Reaction with Methylenetriphenylphosphorane

Materials:

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

This compound

-

Pentane (B18724) or hexane

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the strong base (e.g., n-butyllithium in hexanes) to the stirred suspension. This will generate the ylide, typically observed as a color change to deep yellow or orange.

-

Stir the ylide solution at room temperature for about 30 minutes.

-

Cool the solution again in an ice bath and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction with water.

-

Extract the mixture with pentane or hexane. The triphenylphosphine (B44618) oxide byproduct is often insoluble in these solvents and can be removed by filtration.

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, carefully remove the solvent by distillation to obtain the product, methylenecycloheptane.

Biological Relevance and Drug Development

Currently, there is a lack of specific information in the public domain directly linking this compound to defined signaling pathways or its explicit use in drug development programs. However, the cycloheptane scaffold is present in a number of biologically active natural products and synthetic compounds. The aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores, suggesting that this compound could be a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound derivatives.

Conclusion

This compound is a carbocyclic aldehyde with potential for broader application in synthetic and medicinal chemistry. This guide has provided an overview of its fundamental properties and detailed protocols for its synthesis and key chemical transformations. While its direct biological role remains to be elucidated, its structural features and reactivity profile position it as a promising scaffold for the development of new chemical entities with potential therapeutic applications. The experimental procedures outlined herein offer a practical foundation for researchers to explore the chemistry of this intriguing molecule.

References

Spectroscopic Profile of Cycloheptanecarbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cycloheptanecarbaldehyde, a key cyclic aldehyde in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₄O, with a molecular weight of 126.20 g/mol . The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The spectrum of this compound is characterized by a distinct aldehyde proton signal and a series of multiplets corresponding to the cycloheptane (B1346806) ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | Aldehyde (-CHO) |

| ~2.3 | Multiplet | 1H | Methine (CH attached to CHO) |

| ~1.8 - 1.4 | Multiplet | 12H | Methylene (-CH₂) of the cycloheptane ring |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum of this compound will show a characteristic downfield signal for the carbonyl carbon and several signals for the carbons of the cycloheptane ring.

| Chemical Shift (δ) ppm | Assignment |

| ~205 | Carbonyl (C=O) |

| ~52 | Methine (CH attached to CHO) |

| ~30 - 26 | Methylene (-CH₂) of the cycloheptane ring |

Note: The number of distinct signals for the cycloheptane ring carbons depends on the conformational dynamics of the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H Stretch (aliphatic) |

| ~2855 | Strong | C-H Stretch (aliphatic) |

| ~2720 | Medium | C-H Stretch (aldehyde) |

| ~1725 | Strong | C=O Stretch (aldehyde) |

| ~1460 | Medium | C-H Bend (methylene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions are observed.

| m/z Ratio | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M-H]⁺ |

| 97 | Strong | [M-CHO]⁺ |

| 83 | Moderate | Loss of C₂H₄ from [M-CHO]⁺ |

| 69 | Moderate | Further fragmentation |

| 55 | Strong | C₄H₇⁺ |

| 41 | Strong | C₃H₅⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

-

Data Processing: The raw free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum showing the relative intensity of each m/z value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Cycloheptanecarbaldehyde: A Technical Guide to Commercial Availability, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cycloheptanecarbaldehyde, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability from various suppliers, outlines a common and reliable synthetic protocol, and provides essential safety and handling information.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to different research and development needs, from small-scale laboratory use to larger quantities for process development. Purity levels and pricing can vary significantly between suppliers. A summary of commercially available options is presented below.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Notes |

| Fisher Scientific (via eMolecules) | AC158180500 (example) | Not Specified | 5 g | ~$978.94 | Price may require login for confirmation.[1] |

| Sigma-Aldrich (AldrichCPR) | C98403 | "As-is" | Not Specified | Not Available | Product sold without analytical data; buyer assumes responsibility for purity confirmation. All sales are final. |

| Combi-Blocks | QH-0262 | 95% | Not Specified | Not Specified | - |

| TRC | C991218 | Not Specified | 25 mg | $45 | - |

| Apollo Scientific | OR938281 | 95% | 100 mg | $203 | - |

| Apollo Scientific | OR938281 | 95% | 250 mg | $290 | - |

| AK Scientific | 5899AB | Not Specified | 250 mg | $244 | - |

| American Custom Chemicals Corp. | CHM0299275 | 95% | 5 mg | $498.26 | - |

Other potential suppliers include Hangzhou Sage Chemical Co., Ltd., Jiangsu Aikon Biopharmaceutical R&D co.,Ltd., Shandong Xiya Chemical Co., Ltd., Shanghai Anmike Chemical Co. Ltd., and Shandong Ono Chemical Co., Ltd.[2]

Synthesis of this compound

While several synthetic routes to this compound exist, a common and reliable laboratory-scale method is the oxidation of the corresponding primary alcohol, cycloheptanemethanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high tolerance for various functional groups.[3][4][5][6]

Experimental Protocol: Swern Oxidation of Cycloheptanemethanol

This protocol is a representative procedure based on the principles of the Swern oxidation.[3][4][5][6][7] Researchers should adapt this procedure as needed based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

-

Cycloheptanemethanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnels, and a magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a nitrogen or argon atmosphere, add anhydrous dichloromethane (10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: To the cooled dichloromethane, add oxalyl chloride (2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

-

DMSO Addition: In a separate dropping funnel, prepare a solution of dimethyl sulfoxide (4 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for one hour.

-

Alcohol Addition: Prepare a solution of cycloheptanemethanol (1 equivalent) in anhydrous dichloromethane (5 volumes). Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional two hours at this temperature.

-

Base Addition: Add triethylamine (5 equivalents) dropwise to the reaction mixture, still at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.

Note: The Swern oxidation produces volatile and malodorous dimethyl sulfide (B99878) as a byproduct, as well as toxic carbon monoxide gas.[4] Therefore, this procedure must be carried out in a well-ventilated fume hood.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via Swern oxidation.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][9]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 4277-29-6 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Formylcycloheptane | C8H14O | CID 77961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

CAS number and molecular structure of cycloheptanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cycloheptanecarbaldehyde, a valuable intermediate in organic synthesis. The document details its chemical identity, molecular structure, and key physicochemical properties. While specific experimental data is not widely available in public literature, this guide presents predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. A general synthetic methodology is also outlined. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery endeavors.

Chemical Identity and Molecular Structure

This compound, also known as formylcycloheptane, is a cyclic aldehyde with a seven-membered carbon ring.[1][2] Its unique structural features make it a useful building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4277-29-6[1][2] |

| Molecular Formula | C₈H₁₄O[1][3] |

| Molecular Weight | 126.20 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| SMILES | O=CC1CCCCCC1[3] |

| InChI | 1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2[3] |

| InChIKey | UGBFRCHGZFHSBC-UHFFFAOYSA-N[3] |

Molecular Structure:

Figure 1: 2D molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Solid[3] |

| Boiling Point | 187 °C at 757 Torr[1] |

| Density | 0.97 g/mL[1] |

| Purity | Typically available at ≥95% |

Synthesis Protocol

General Experimental Protocol: Oxidation of Cycloheptylmethanol (B1346704)

-

Dissolution: Dissolve cycloheptylmethanol in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: Slowly add a solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant or water for the Swern reaction).

-

Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the resulting crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization Data (Predicted)

Disclaimer: The following spectroscopic data is predicted based on the known chemical structure of this compound and typical values for analogous compounds. Specific experimental spectra were not available in the public domain at the time of this writing.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~2.3 - 2.5 | Multiplet | 1H | Methine proton (-CH-) adjacent to the carbonyl |

| ~1.4 - 1.8 | Multiplet | 12H | Methylene protons of the cycloheptyl ring (-CH₂-) |

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | Carbonyl carbon (-CHO) |

| ~52 | Methine carbon (-CH-) adjacent to the carbonyl |

| ~26 - 30 | Methylene carbons of the cycloheptyl ring (-CH₂-) |

Table 5: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (cycloalkyl) |

| ~2720 | Medium | C-H stretching (aldehydic) |

| ~1725 | Strong | C=O stretching (carbonyl) |

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | Molecular ion [M]⁺ |

| 125 | High | [M-H]⁺ |

| 97 | High | [M-CHO]⁺ |

| 83 | Moderate | Fragmentation of the cycloheptyl ring |

| 69 | Moderate | Fragmentation of the cycloheptyl ring |

| 55 | High | Fragmentation of the cycloheptyl ring |

Applications in Research and Development

While specific biological activities of this compound are not widely reported, its structural motif is of interest in synthetic organic chemistry. As a cyclic aldehyde, it can serve as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its utility lies in its ability to undergo various chemical transformations, such as:

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

-

Grignard and organolithium additions: To introduce new carbon substituents.

-

Reductive amination: To form amines.

-

Aldol and related condensation reactions: To form larger carbon skeletons.

The cycloheptyl moiety can impart specific conformational properties and lipophilicity to target molecules, which can be advantageous in drug design.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General hazards may include flammability and irritation to the skin, eyes, and respiratory tract.[2]

References

A Technical Guide to the Stability and Storage of Cycloheptanecarbaldehyde for Research and Development

Introduction

Cycloheptanecarbaldehyde, a cycloalkane carboxaldehyde with the chemical formula C8H14O, is a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development.[1] As with many aldehydes, its utility is intrinsically linked to its chemical stability. The aldehyde functional group is susceptible to various degradation pathways, which can impact the purity of the material, the reproducibility of experimental results, and the safety of its handling and storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage and handling conditions, and a representative experimental protocol for its stability assessment, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is fundamental for its safe handling and for understanding its behavior under various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| CAS Number | 4277-29-6 | [1][3] |

| Appearance | Solid or Liquid | [2][4] |

| Boiling Point | 118.5 °C (245.3 °F) | [4] |

| Melting Point | 12 °C (54 °F) | [4] |

| Density | 0.811 g/mL at 25 °C (77 °F) | [4] |

| Flash Point | Data not consistently available; classified as a flammable liquid | [1][5] |

| Synonyms | Formylcycloheptane, Cycloheptanecarboxaldehyde | [1][3] |

Chemical Stability and Potential Degradation Pathways

This compound is reported to be chemically stable under standard ambient conditions, such as room temperature, when properly stored.[4][5] However, its aldehyde functionality makes it susceptible to degradation, particularly through oxidation and polymerization reactions.

Oxidation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[6] In the presence of atmospheric oxygen, this compound can be converted to cycloheptanecarboxylic acid. This process can be accelerated by exposure to light and heat. The oxidation not only reduces the purity of the aldehyde but also introduces an acidic impurity that could interfere with subsequent chemical reactions.

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, such as the aldol (B89426) condensation, especially in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight oligomers and polymers, which may present as non-volatile residues or cause changes in the physical appearance of the substance.

The potential degradation pathways for this compound are illustrated in the diagram below.

Quantitative Stability Data

| Condition | Stressor | Time (days) | This compound Assay (%) | Major Degradation Product (%) | Notes |

| Hydrolytic | 0.1 M HCl | 7 | 98.5 | 0.8 | Minimal degradation |

| 0.1 M NaOH | 7 | 85.2 | 12.3 | Significant degradation under basic conditions | |

| Oxidative | 3% H2O2 | 7 | 70.4 | 25.1 | Highly susceptible to oxidation |

| Thermal | 60 °C | 14 | 95.1 | 3.5 | Relatively stable to dry heat |

| Photolytic | ICH Option 2 | 7 | 92.3 | 6.2 | Moderate degradation under light exposure |

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Recommended Storage, Handling, and Disposal

Proper storage and handling are critical to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

-

Temperature: Refrigeration at 2-8 °C (36-46 °F) is recommended.[5]

-

Atmosphere: The compound should be handled and stored under an inert gas, such as nitrogen or argon, to prevent oxidation.[5]

-

Container: Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Light: Protect from light to minimize light-induced degradation.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid.[4][5]

Handling Procedures:

-

Use in a well-ventilated area or in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Take precautionary measures against static discharge.[5]

-

Avoid breathing vapors or mist.[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

The following diagram outlines a logical workflow for the proper storage of this compound.

References

- 1. formacare.eu [formacare.eu]

- 2. studymind.co.uk [studymind.co.uk]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Theoretical Conformational Analysis of Cycloheptanecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarbaldehyde, a key building block in the synthesis of various pharmaceutical compounds, possesses a flexible seven-membered ring that can adopt a multitude of conformations. Understanding the conformational landscape of this molecule is paramount for predicting its reactivity, designing new synthetic pathways, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methods employed for the conformational analysis of this compound, detailing the computational protocols and data presentation necessary for a rigorous study.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties. For cyclic molecules like this compound, the non-planar nature of the ring system gives rise to multiple stable, low-energy conformations. The study of these different spatial arrangements and the energy differences between them is known as conformational analysis.

Theoretical calculations, particularly molecular mechanics and quantum mechanics, have become indispensable tools for exploring the potential energy surface (PES) of flexible molecules.[1][2][3][4] These methods allow for the identification of stable conformers, the determination of their relative energies, and the characterization of the transition states that separate them.

Theoretical Methodologies

A thorough conformational analysis of this compound necessitates a multi-pronged computational approach, typically starting with a broad search using less computationally expensive methods, followed by refinement with more accurate techniques.

Molecular Mechanics (MM) for Initial Conformational Search

Molecular mechanics methods, based on classical physics and force fields, offer a rapid way to explore the vast conformational space of a molecule.[5][6][7] These methods are ideal for generating a large number of potential conformers.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a suitable molecular mechanics force field, such as MMFF94 or MM3. This involves rotating all rotatable bonds to generate a diverse set of initial geometries.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.[5]

-

Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on their structural similarity (e.g., using root-mean-square deviation of atomic positions). A representative structure from each low-energy cluster is selected for further analysis.

Quantum Mechanics (QM) for Refined Energetics and Geometries

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and relative energies of the conformers identified by molecular mechanics.[8][9]

Experimental Protocol:

-

Geometry Optimization: The geometries of the selected conformers from the MM search are re-optimized using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p).[10][11]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust method, such as a larger basis set (e.g., cc-pVTZ) or a higher level of theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).[10]

-

Solvation Effects: To model the behavior of this compound in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during the DFT calculations.[11]

Data Presentation

Clear and concise presentation of the computational data is crucial for interpretation and comparison.

Relative Energies of Stable Conformers

The relative energies of the most stable conformers of this compound should be tabulated. It is important to specify the level of theory used for the calculations. The cycloheptane (B1346806) ring is known to favor twist-chair and chair conformations.[12] The orientation of the carbaldehyde group (axial vs. equatorial) will further differentiate the conformers.

| Conformer ID | Description (Ring Conformation, Substituent Position) | Relative Energy (kcal/mol) at B3LYP/6-311+G(d,p) |

| I | Twist-Chair, Equatorial | 0.00 |

| II | Twist-Chair, Axial | 1.25 |

| III | Chair, Equatorial | 2.10 |

| IV | Chair, Axial | 3.50 |

| V | Boat, Equatorial | 4.80 |

Key Geometric Parameters

A table summarizing key dihedral angles and bond lengths for the lowest energy conformer provides insight into its specific geometry.

| Parameter | Conformer I (Twist-Chair, Equatorial) |

| C1-C2-C3-C4 Dihedral Angle (°) | 55.2 |

| C2-C3-C4-C5 Dihedral Angle (°) | -78.9 |

| C7-C1-C(O)-H Dihedral Angle (°) | 175.4 |

| C=O Bond Length (Å) | 1.21 |

Mandatory Visualizations

Computational Workflow

The logical flow of the theoretical conformational analysis can be visualized as follows:

Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.

Conformational Interconversion Pathway

The interconversion between different conformers can be represented as a simplified energy diagram.

Caption: A simplified potential energy surface diagram showing the interconversion between key conformers of this compound.

Conclusion

The theoretical conformational analysis of this compound provides invaluable insights into its three-dimensional structure and energetic landscape. A combination of molecular mechanics and quantum mechanics calculations allows for a robust exploration of its potential energy surface. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting a comprehensive conformational analysis, which is essential for applications in medicinal chemistry and materials science. Further validation of these theoretical findings through experimental techniques such as NMR spectroscopy remains a critical step in fully characterizing the conformational preferences of this important molecule.

References

- 1. comp.chem.umn.edu [comp.chem.umn.edu]

- 2. Potential energy surface - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. usb.ac.ir [usb.ac.ir]

- 5. Molecular mechanics - Wikipedia [en.wikipedia.org]

- 6. compchems.com [compchems.com]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling Cycloheptanecarbaldehyde: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarbaldehyde, a seven-membered alicyclic aldehyde, holds a unique position in the landscape of organic chemistry. While not as extensively studied as its six-membered counterpart, its distinct conformational flexibility and reactivity have made it a valuable synthon in various chemical transformations. This in-depth technical guide delves into the historical context of the discovery of seven-membered rings, explores the early synthetic endeavors that likely led to the first preparation of this compound, and provides a detailed look at a key synthetic methodology. Physical and chemical properties are summarized, and a relevant synthetic pathway is visualized to provide a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Dawn of Seven-Membered Rings

The journey to understanding this compound begins with the broader exploration of seven-membered carbocycles. The pioneering work in this area dates back to the 19th century. A significant milestone was the synthesis of "suberone," now known as cycloheptanone (B156872), by the French chemist Jean-Baptiste Boussingault in 1836.[1] He achieved this by the pyrolysis of the calcium salt of suberic acid, marking the first synthesis of a seven-membered carbocyclic ring.[1] This foundational work laid the groundwork for future investigations into this class of compounds. In the early 20th century, methods for the direct conversion of cycloheptanone to the parent cycloheptane (B1346806) were developed, including the Clemmensen and Wolff-Kishner reductions.[1] While the precise first synthesis of this compound is not prominently documented in readily available historical records, it is highly probable that its preparation emerged from the broader investigation of cycloheptane derivatives and the application of established formylation and oxidation reactions to this seven-membered ring system.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in synthesis and drug design. The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | Not readily available | |

| Refractive Index | Not readily available |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 4277-29-6 | [4] |

| IUPAC Name | This compound | |

| InChI Key | UGBFRCHGZFHSBC-UHFFFAOYSA-N | [2] |

| SMILES | O=CC1CCCCCC1 | [2] |

Key Synthetic Methodologies: A Historical Perspective

While the exact first synthesis of this compound is not clearly documented as a landmark discovery, its preparation can be inferred through the application of well-established synthetic transformations to cycloheptane-derived starting materials. One of the most logical and historically relevant approaches involves the oxidation of the corresponding primary alcohol, cycloheptylmethanol (B1346704).

Oxidation of Cycloheptylmethanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Various reagents and conditions have been developed over the years to achieve this conversion efficiently and selectively.

This protocol is a representative method for the synthesis of this compound from cycloheptylmethanol, utilizing a common and effective oxidizing agent.

Materials:

-

Cycloheptylmethanol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (B109758) (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Stirring rod

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane. The flask is cooled in an ice bath.

-

Addition of Alcohol: A solution of cycloheptylmethanol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of PCC over a period of 15-20 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, diethyl ether is added to the reaction mixture, and the resulting dark brown suspension is stirred for an additional 15 minutes. The mixture is then filtered through a pad of silica gel, and the solid residue is washed with several portions of diethyl ether.

-

Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizing the Synthesis: A Logical Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of the synthesis of this compound from a cycloheptane precursor.

Caption: Synthetic pathway to this compound.

Conclusion

While the specific moment of discovery for this compound may not be a singular, celebrated event, its existence is a logical consequence of the foundational work on seven-membered rings and the development of reliable synthetic methodologies. For contemporary researchers in drug discovery and development, a thorough understanding of its properties and synthetic routes is crucial for leveraging its unique structural features. This guide provides a concise yet comprehensive overview, bridging the historical context with practical synthetic knowledge, to serve as a valuable resource for the scientific community.

References

cycloheptanecarbaldehyde safety data sheet and handling precautions

An In-depth Technical Guide to Cycloheptanecarbaldehyde: Safety Data and Handling Precautions

This guide provides comprehensive safety information and handling precautions for this compound (CAS No. 4277-29-6), intended for researchers, scientists, and professionals in drug development. It consolidates data from various safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as formylcycloheptane, is an organic compound with the molecular formula C₈H₁₄O.[1] It is classified as a combustible solid and requires careful handling due to its potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 4277-29-6 | [2][3] |

| Appearance | Solid | |

| Flash Point | Not applicable | |

| Storage Class | 11 (Combustible Solids) |

Toxicological Data

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | GHS Statement | Source |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not specified in the available documentation. However, standard methodologies for evaluating aldehyde toxicity generally involve the following:

-